molecular formula C12H9N3 B596187 3-(5-Aminopyridin-3-yl)benzonitrile CAS No. 1258628-06-6

3-(5-Aminopyridin-3-yl)benzonitrile

Cat. No.: B596187
CAS No.: 1258628-06-6
M. Wt: 195.225
InChI Key: BTXVPMQMWWMGKS-UHFFFAOYSA-N
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Description

3-(5-Aminopyridin-3-yl)benzonitrile is an aromatic compound featuring a benzonitrile core substituted with a 5-aminopyridin-3-yl group. This structure combines the electron-withdrawing nitrile group with an electron-donating amino-pyridine moiety, making it a versatile intermediate in pharmaceutical and materials science research.

Properties

IUPAC Name

3-(5-aminopyridin-3-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3/c13-6-9-2-1-3-10(4-9)11-5-12(14)8-15-7-11/h1-5,7-8H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTXVPMQMWWMGKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CN=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10744726
Record name 3-(5-Aminopyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258628-06-6
Record name 3-(5-Aminopyridin-3-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-(5-Aminopyridin-3-yl)benzonitrile typically involves the reaction of 3-bromobenzonitrile with 5-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of this compound .

Chemical Reactions Analysis

3-(5-Aminopyridin-3-yl)benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the amino group or the nitrile group can be replaced by other functional groups under appropriate conditions.

Scientific Research Applications

3-(5-Aminopyridin-3-yl)benzonitrile has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(5-Aminopyridin-3-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The aminopyridine group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The nitrile group can also participate in various chemical reactions, contributing to the compound’s overall reactivity and biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

4-(4-{[(5R)-2,4-Dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile (5FB)
  • Structure: Shares a benzonitrile core but substitutes with a trifluoromethyl group, methoxy-phenoxy chain, and thiazolidinone moiety.
  • Key Properties: Forms hydrogen bonds with ARG 372 and hydrophobic interactions in receptor binding (PDB ID: 3K6P) . Higher metabolic stability due to the trifluoromethyl group compared to the amino-pyridine group in the target compound.
  • Applications : Identified as a ligand for estrogen-related receptor alpha (ERRα) .
3-(3-Thienyl)benzonitrile
  • Structure: Replaces the aminopyridinyl group with a thienyl ring.
  • Key Properties: CAS No.: 870703-81-4; molecular weight ≈ 211.3 g/mol (estimated). Used in laboratory chemical synthesis and material manufacturing .
  • Safety : Requires stringent personal protective equipment (PPE), including face shields and protective clothing, similar to other benzonitrile derivatives .
4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile
  • Structure: Features a carbazole-phenoxazine-pyridine system attached to benzonitrile.
  • Key Properties: Designed for thermally activated delayed fluorescence (TADF) in OLEDs due to extended π-conjugation and donor-acceptor interactions .
  • Applications : Patent-pending material for high-efficiency organic light-emitting diodes .
3-(4-Aminophenyl)benzonitrile
  • Structure: Substitutes the pyridine ring with a simpler aminophenyl group.
  • Safety protocols emphasize eye/face protection and skin coverage during handling .

Biological Activity

3-(5-Aminopyridin-3-yl)benzonitrile is a chemical compound with the molecular formula C12H9N3, notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in medicinal chemistry, particularly focusing on its interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromobenzonitrile with 5-aminopyridine under specific conditions. This reaction is usually facilitated by a palladium catalyst and a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

The biological activity of this compound is primarily attributed to its structural components:

  • Aminopyridine Group : This group can form hydrogen bonds with various biomolecules, influencing their activity and stability.
  • Nitrile Group : The nitrile moiety enhances the compound's reactivity, allowing it to participate in various biochemical interactions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties, particularly as an inhibitor of the FLT3 kinase, which is crucial in acute myeloid leukemia (AML). In studies involving FLT3-driven cell lines, compounds similar to this compound have shown promising results with GI50 values ranging from 0.1 to 1.0 μM .

CompoundGI50 (μM)Target
This compound0.1 - 1.0FLT3
Crenolanib~1.0FLT3 ITD mutant
Quizartinib~1.0FLT3 ITD mutant

Antimicrobial Activity

In addition to its anticancer potential, preliminary studies suggest that this compound may possess antimicrobial properties. For instance, similar compounds have been evaluated for their antibacterial activities against pathogens such as Streptococcus pneumoniae and Staphylococcus aureus, although specific data for this compound is limited .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:

  • Positioning of Functional Groups : Variations in the position of the amino group on the pyridine ring significantly affect biological activity. For instance, compounds with electron-withdrawing groups at specific positions enhance kinase inhibition.
Structural VariationEffect on Activity
Electron-withdrawing at para positionIncreased activity
Position of amino group on pyridineInfluences reactivity

Case Studies

  • FLT3 Inhibition Study : A study evaluated various derivatives of aminopyridine compounds against FLT3 kinase. It was found that modifications to the aminopyridine structure led to varying degrees of inhibition, with some derivatives showing enhanced potency against resistant mutations .
  • Antimicrobial Evaluation : In a comparative analysis of pyridine derivatives, compounds similar to this compound demonstrated moderate antibacterial activity against resistant strains, suggesting potential for further development in antibiotic therapy .

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